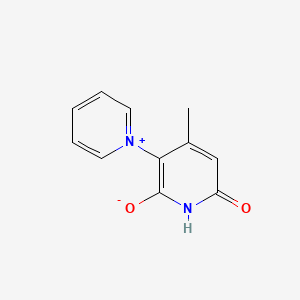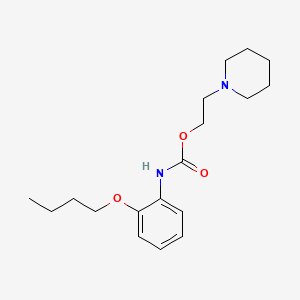
Pyridinium, 4-cyano-1-hexadecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridinium, 4-cyano-1-hexadecyl-, is a pyridinium salt with a long alkyl chain and a cyano group at the 4-position of the pyridine ring. Pyridinium salts are well-known for their diverse applications in various fields, including organic synthesis, pharmaceuticals, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of pyridinium salts often involves large-scale quaternization reactions using continuous flow reactors. The reaction conditions are optimized to achieve high yields and purity. The use of solvents and catalysts is carefully controlled to minimize environmental impact and ensure safety .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridinium, 4-cyano-1-hexadecyl-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridinium N-oxide derivatives.
Reduction: Reduction reactions can convert the pyridinium salt to the corresponding dihydropyridine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under mild conditions.
Major Products Formed
Oxidation: Pyridinium N-oxide derivatives.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridinium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pyridinium, 4-cyano-1-hexadecyl-, has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of membrane-associated enzymes and as a model compound for studying membrane interactions.
Medicine: Investigated for its potential antimicrobial and anticancer properties.
Industry: Utilized in the formulation of detergents and surfactants for its amphiphilic properties.
Wirkmechanismus
The mechanism of action of pyridinium, 4-cyano-1-hexadecyl-, involves its interaction with biological membranes and enzymes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity. The cyano group can participate in hydrogen bonding and other interactions with molecular targets, affecting enzyme activity and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridinium, 4-cyano-1-dodecyl-
- Pyridinium, 4-cyano-1-octadecyl-
- Pyridinium, 4-cyano-1-tetradecyl-
Uniqueness
Pyridinium, 4-cyano-1-hexadecyl-, is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This makes it particularly effective in applications requiring amphiphilic behavior, such as in detergents and membrane studies .
Eigenschaften
CAS-Nummer |
66607-34-9 |
|---|---|
Molekularformel |
C22H37N2+ |
Molekulargewicht |
329.5 g/mol |
IUPAC-Name |
1-hexadecylpyridin-1-ium-4-carbonitrile |
InChI |
InChI=1S/C22H37N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18-24-19-16-22(21-23)17-20-24/h16-17,19-20H,2-15,18H2,1H3/q+1 |
InChI-Schlüssel |
KXRDLAFDACMDEB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+]1=CC=C(C=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


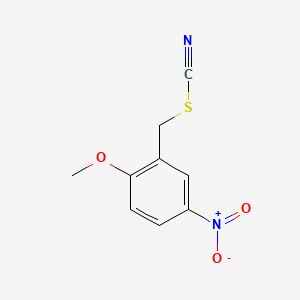
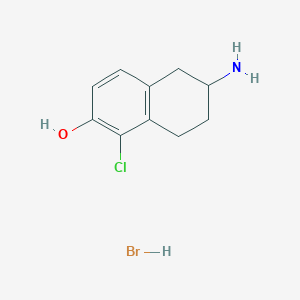
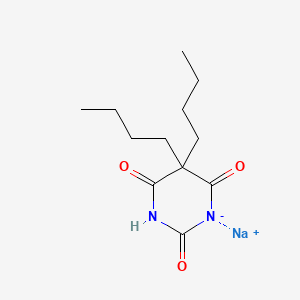
![2-[(1-Nitronaphthalen-2-yl)sulfanyl]acetamide](/img/structure/B14464489.png)
![5-Isobenzofurancarboxylic acid, 1-[4-(diethylamino)-2-hydroxyphenyl]-1-[2-ethoxy-4-methyl-5-(phenylamino)phenyl]-1,3-dihydro-3-oxo-](/img/structure/B14464495.png)
![8-Hydroxy-3-[(5-hydroxy-4,8-disulfonaphthalen-2-yl)carbamoylamino]naphthalene-1,5-disulfonic acid](/img/structure/B14464506.png)
![Sodium 4-chloro-3-[4-[[5-chloro-2-(2-chlorophenoxy)phenyl]azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B14464512.png)
![4-[2-[benzyl(2-phenylethyl)amino]ethyl]benzene-1,2-diol;oxalic acid](/img/structure/B14464520.png)

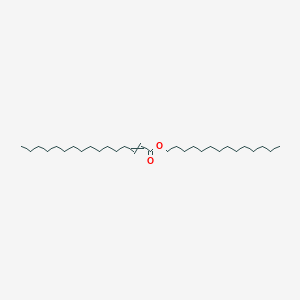
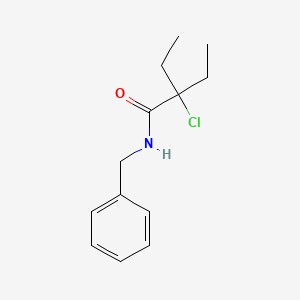
![2-Methyl-6-[(trifluoromethyl)sulfanyl]quinoline](/img/structure/B14464556.png)
